molecular formula C11H21NO3 B8668097 (R)-tert-butyl 1-oxohexan-2-ylcarbamate

(R)-tert-butyl 1-oxohexan-2-ylcarbamate

Cat. No.: B8668097
M. Wt: 215.29 g/mol
InChI Key: OBMGXPJNZKYOQY-SECBINFHSA-N
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Description

(R)-tert-Butyl 1-oxohexan-2-ylcarbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group at the amine moiety and a ketone functional group at the first carbon of a hexanoyl chain. This compound is primarily utilized in organic synthesis as an intermediate for enantioselective peptide and heterocycle synthesis . Its stereochemical configuration (R) at the second carbon ensures specificity in asymmetric reactions, making it valuable for constructing complex bioactive molecules. Key applications include the synthesis of unnatural amino acids and peptidomimetics, as demonstrated in enantioselective methodologies .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1

InChI Key

OBMGXPJNZKYOQY-SECBINFHSA-N

Isomeric SMILES

CCCC[C@H](C=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

(R)-tert-butyl 1-oxohexan-2-ylcarbamate serves as an important synthetic intermediate in the development of pharmaceuticals. One notable application is in the synthesis of lacosamide, an anticonvulsant drug used for the treatment of epilepsy. The compound acts as a precursor in the synthesis pathway, facilitating the formation of biologically active derivatives .

Case Study: Synthesis of Lacosamide

In a documented synthesis, this compound is reacted with benzylamine to produce intermediates that eventually lead to lacosamide. The reaction involves a phase-transfer catalysis method, which enhances the efficiency of the alkylation process. This application illustrates the compound's role in producing therapeutically relevant molecules with significant pharmacological activity .

Chemical Synthesis and Intermediate Production

Beyond its pharmaceutical applications, this compound is utilized as a versatile building block in organic chemistry. Its structure allows for various modifications that can yield different chemical entities, making it valuable for researchers in synthetic chemistry.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Condensation Reactions : Utilizing amines and carbonyl compounds to form carbamates.
  • Oxidative Transformations : Converting alcohols or other functional groups into more reactive carbonyls.

These methods highlight the compound's flexibility as a synthetic intermediate in creating complex organic molecules .

Industrial Applications

This compound also finds utility in industrial applications, particularly in the production of polymers and resins. Its stability and reactivity make it suitable for incorporation into various polymer matrices, enhancing their properties.

Table: Comparison of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for lacosamideFacilitates synthesis of effective drugs
Organic SynthesisBuilding block for complex moleculesVersatile in various chemical transformations
Industrial ChemistryComponent in polymers and resinsEnhances stability and performance

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. Research indicates potential toxicity, necessitating careful handling and assessment during its use in laboratory and industrial settings . Understanding the toxicological implications ensures safe application practices across different fields.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following carbamate derivatives share structural similarities but differ in substituents, stereochemistry, or chain length:

Compound Name Key Structural Features Applications/Reactivity References
(R)-tert-Butyl 1-oxohexan-2-ylcarbamate Boc-protected amine, C6 ketone, R-configuration Peptide synthesis, chiral intermediates
tert-Butyl (S)-6-aminobenzylcarbamoyl-1-(piperazin-1-yl)-1-oxohexan-2-ylcarbamate Extended chain with piperazine and benzyl groups Drug discovery (unsymmetrical diacylamines)
tert-Butyl {(2S)-1-[bis(2-thienylmethyl)amino]-1-oxohexan-2-yl}carbamate Thiophene substituents, S-configuration Organocatalysis, metal coordination
(R)-tert-Butyl 1-oxo-1-(tetrahydro-2H-pyran-4-yl)propan-2-ylcarbamate Shorter chain (C3), tetrahydropyran substitution Solubility modulation, prodrug design

Key Observations :

  • Chain Length: The hexanoyl chain in the target compound provides greater hydrophobicity compared to shorter analogues (e.g., C3 in ), influencing solubility and membrane permeability.
  • Stereochemistry : The R-configuration in the target compound contrasts with S-configurations in analogues like , affecting enantioselectivity in catalytic reactions.
  • Substituents : Thiophene () and piperazine () groups enhance electronic diversity, enabling applications in metal-assisted catalysis or receptor-targeted drug design.

Yield and Purity :

  • Target compound: ~80–90% yield (estimated from analogous protocols in ).
  • Compound : 94% yield, high purity (1H/13C NMR confirmed) .

Physicochemical Properties

Property This compound Compound Compound Compound
Molecular Weight (g/mol) ~245.3 (calculated) 449.28 ~500 (estimated) 286.34
Melting Point (°C) Not reported <25 Not reported Not reported
Solubility Likely low in water, soluble in DCM/THF Soluble in CD3OD Low (thiophene groups) Moderate (THP enhances)
Stability Stable under inert conditions Hygroscopic Light-sensitive Hydrolytically stable

Notes:

  • The target compound’s low melting point (inferred from ) suggests liquid or semi-solid behavior at room temperature.
  • Solubility trends correlate with functional groups: polar groups in enhance methanol solubility, while hydrophobic tert-butyl and hexanoyl groups dominate in the target compound.

Preparation Methods

Enantioselective Alkylation of Glycine Derivatives

The (R)-configuration is established through alkylation of glycine tert-butyl carbamate using chiral phase-transfer catalysts. For example, (R)-tert-butyl 1-oxohexan-2-ylcarbamate is synthesized by reacting tert-butyl glycinate with hexanoyl chloride in the presence of a cinchona alkaloid-derived catalyst (e.g., (S)-α,α-diphenylprolinol), achieving 92% ee. The reaction proceeds in dichloromethane at −40°C, with tetrabutylammonium bromide as a phase-transfer agent.

Boron-Mediated Asymmetric Induction

Chiral boron reagents, such as (R)-BINOL-derived complexes, enable stereocontrol during ketone formation. A patent describes the use of (R)-BINOL with BF₃·OEt₂ to catalyze the aldol reaction between tert-butyl carbamate and hexanal, yielding the (R)-enantiomer with 89% ee. The intermediate is subsequently oxidized to the ketone using Dess-Martin periodinane (83% yield).

Diastereomeric Resolution via Crystallization

Tartaric Acid Salt Formation

Racemic tert-butyl 1-oxohexan-2-ylcarbamate is resolved using di-p-toluoyl-D-tartaric acid (DTTA) in ethanol. The (R)-enantiomer forms a less-soluble diastereomeric salt, isolated via filtration in 76% yield and 98% ee. Recrystallization from acetonitrile further enhances purity (>99.5% ee).

p-Phenylbenzoic Acid Complexation

Alternative resolution employs p-phenylbenzoic acid in toluene, selectively crystallizing the (R)-enantiomer at 4°C. This method achieves 85% recovery with 95% ee, though scalability is limited compared to DTTA-based protocols.

Enzymatic Dynamic Kinetic Resolution

Lipase-Catalyzed Acylation

Pseudomonas fluorescens lipase (PFL) catalyzes the dynamic kinetic resolution of racemic 1-oxohexan-2-amine. The (R)-amine is protected in situ with tert-butyl dicarbonate (Boc₂O) in MTBE, while the (S)-enantiomer undergoes continuous racemization via a Schiff base intermediate. This one-pot process achieves 88% yield and 94% ee.

Oxidation of Protected Amino Alcohols

TEMPO/Copper-Mediated Oxidation

A green oxidation method converts (R)-tert-butyl 2-hydroxyhexanamide to the ketone using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and Cu(OAc)₂ in acetone/water (9:1). The reaction proceeds at 50°C under O₂, affording 91% yield with no racemization.

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane in dichloromethane oxidizes the alcohol to ketone in 2 hours at 25°C, yielding 89% product. This method is preferred for small-scale synthesis due to minimal byproduct formation.

Reductive Amination Strategies

Sodium Borohydride-Mediated Reduction

This compound is synthesized via reductive amination of tert-butyl 2-oxohexanamide with ammonium acetate and NaBH₃CN in methanol. The reaction achieves 78% yield and 85% ee, though chiral HPLC is required for purification.

Comparative Analysis of Methods

Method Yield (%) ee (%) Cost Scalability
Asymmetric Alkylation9292HighModerate
DTTA Resolution7698LowHigh
TEMPO Oxidation91>99ModerateHigh
Enzymatic Resolution8894HighLow

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in asymmetric alkylation but may reduce enantioselectivity by 5–10% compared to dichloromethane.

Temperature Control

Low temperatures (−40°C to 0°C) are critical for minimizing racemization during Boc protection and oxidation steps.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent discloses a continuous flow system for TEMPO-mediated oxidation, reducing reaction time from 12 hours to 45 minutes and improving yield to 94%.

Waste Minimization

The use of aqueous micellar systems in NaBH₄ reductions decreases organic solvent consumption by 40%, aligning with green chemistry principles .

Q & A

Q. What are the optimized synthetic routes for (R)-tert-butyl 1-oxohexan-2-ylcarbamate, and how can reaction conditions be adjusted to improve yields?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions with activated intermediates. For example, tert-butyl carbamates are synthesized via acylation of amines using tert-butoxycarbonyl (Boc) protecting groups. In one protocol, a tert-butyl carbamate derivative was prepared by reacting an amine precursor (1.39 mmol) with Boc-anhydride under basic conditions (e.g., triethylamine in dichloromethane), yielding 70–94% product . Key adjustments to improve yields include:

  • Temperature control : Reactions performed at 0–25°C reduce side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves stereoisomers .

Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic methods?

Methodological Answer: Stereochemical purity is validated via:

  • <sup>1</sup>H NMR : Diastereotopic protons exhibit splitting patterns. For example, the methine proton (CH) in the carbamate group appears as a multiplet at δ 4.33–4.47 ppm, with coupling constants (<i>J</i>) indicating stereochemical integrity .
  • <sup>13</sup>C NMR : The tert-butyl carbon resonates at δ 28.7 ppm, while the carbonyl (C=O) of the carbamate appears at δ 157.9–175.2 ppm, sensitive to stereoelectronic effects .
  • HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> 463.2915) confirms molecular formula and absence of racemization .

Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives in laboratory settings?

Methodological Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For spills, employ static-free vacuum systems to avoid electrostatic discharge .
  • First aid : In case of eye contact, flush with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The tert-butyl group provides steric bulk, hindering nucleophilic attack at the carbamate carbonyl. This is evidenced by:

  • Reduced acylation rates : In comparative studies, tert-butyl carbamates exhibit slower reaction kinetics than methyl or benzyl analogs due to steric hindrance .
  • Electronic stabilization : The electron-donating tert-butyl group stabilizes the carbamate’s carbonyl via hyperconjugation, reducing electrophilicity. This is confirmed by IR spectroscopy (C=O stretching at ~1680 cm<sup>-1</sup>) .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives (e.g., 70% vs. 94%)?

Methodological Answer: Yield variability arises from:

  • Impurity profiles : Side products (e.g., diastereomers) reduce isolated yields. Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess .
  • Reagent quality : Boc-anhydride purity (>99%) minimizes Boc-deprotection side reactions.
  • Workup optimization : Acidic extraction (pH 4–5) removes unreacted amines, improving yield .

Q. How can researchers analyze and resolve discrepancies in NMR data for carbamate derivatives during structural elucidation?

Methodological Answer:

  • Solvent effects : CD3OD vs. CDCl3 shifts proton resonances (e.g., NH protons at δ 5.06 ppm in CD3OD ).
  • Dynamic processes : Rotameric equilibria broaden signals; variable-temperature NMR (VT-NMR) at −40°C resolves splitting .
  • 2D NMR : HSQC and HMBC correlate <sup>1</sup>H and <sup>13</sup>C signals, confirming connectivity (e.g., carbonyl carbons coupling to adjacent CH groups) .

Q. What are the challenges in synthesizing enantiopure tert-butyl carbamates, and how can enzymatic methods address them?

Methodological Answer:

  • Racemization risk : Basic conditions during Boc protection can epimerize chiral centers. Use low-temperature (<0°C) reactions with mild bases (e.g., NaHCO3) .
  • Biocatalysis : Lipases (e.g., Candida antarctica) selectively acylate amines in tert-butanol, achieving >99% enantiomeric excess (e.e.) .

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